molecular formula C15H15N5O2 B2917638 N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251558-23-2

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2917638
CAS RN: 1251558-23-2
M. Wt: 297.318
InChI Key: AUYJMWYTTOZOFS-UHFFFAOYSA-N
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Description

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

Research has demonstrated the synthesis of quinolones and triazoles, including compounds similar to N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, showing significant antibacterial activities. These compounds have been tested in vitro for their efficacy against a range of bacterial strains, indicating a broad spectrum of potential applications in developing new antibacterial agents. The studies reveal that modifications at specific positions of the quinoline and triazole rings can influence antimicrobial activity, suggesting a pathway for the development of new antibiotics with enhanced efficacy and spectrum of activity (Cooper et al., 1990); (Sumangala et al., 2010).

Regioselectivity in Synthesis

The compound's framework has been explored in studies focusing on the regioselectivity of reactions involving N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. These studies provide insights into the synthetic versatility of the quinoline core, crucial for designing compounds with desired biological activities. The findings contribute to the broader field of medicinal chemistry by offering strategies for the targeted synthesis of complex molecules (Batalha et al., 2019).

Antimicrobial Agents

Further research into quinoline and triazole derivatives has yielded compounds with promising antimicrobial properties. These studies underscore the potential of such compounds in addressing the need for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis from these studies can guide the design of more potent antimicrobial agents by identifying functional groups and molecular features that enhance activity (Desai et al., 2011); (Abdel-Mohsen, 2014).

Anticancer Activity

The quinoline-triazole moiety has also been evaluated for its potential anticancer activity. Research into the synthesis of new derivatives and their effects on cancer cell lines has opened avenues for the development of novel anticancer agents. These studies highlight the importance of molecular architecture in determining the biological activities of compounds, providing a foundation for future research aimed at discovering effective treatments for cancer (Gaber et al., 2021).

properties

IUPAC Name

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-3-9-6-14(21)17-12-7-10(4-5-11(9)12)16-15(22)13-8-20(2)19-18-13/h4-8H,3H2,1-2H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYJMWYTTOZOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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